2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
The compound 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a quinoline-based acetamide derivative featuring a benzenesulfonyl group at position 3, a chloro substituent at position 6 of the quinoline core, and an N-(2-methoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-32-21-10-6-5-9-19(21)26-23(28)15-27-14-22(33(30,31)17-7-3-2-4-8-17)24(29)18-13-16(25)11-12-20(18)27/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQNBFNNNIMCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using phosphorus pentachloride or phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with 6-chloro-4-oxo-1,4-dihydroquinoline in the presence of a base to form the intermediate product. Finally, this intermediate is coupled with N-(2-methoxyphenyl)acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to remove the sulfonyl group or reduce the quinoline ring.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or desulfonylated derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzyme active sites, inhibiting their activity. The chloro and methoxyphenylacetamide moieties can enhance binding affinity and selectivity towards certain receptors or enzymes, modulating their pathways and exerting biological effects.
Comparison with Similar Compounds
Impact of Substituent Variations
- Methoxy (): Enhances solubility but may reduce cell permeability .
- 4-Chlorobenzenesulfonyl (): May enhance steric hindrance, affecting receptor binding .
- Acetamide Side Chain :
Anti-Cancer Activity Trends
Compounds with N-(methoxyphenyl)acetamide moieties (e.g., , compounds 38–40) exhibit notable activity against HCT-116, MCF-7, and PC-3 cancer cell lines, suggesting that the target compound’s 2-methoxyphenyl group may confer similar efficacy . However, the chloro substituent’s role in modulating potency remains speculative without direct assay data.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline core substituted with a benzenesulfonyl group and an acetamide moiety. The presence of a chlorine atom at the 6-position and a methoxyphenyl group enhances its biological profile.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound possess significant inhibitory effects against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Properties
The anticancer potential of this compound is supported by various studies highlighting its ability to induce apoptosis in cancer cell lines. For example, derivatives based on the quinoline scaffold have shown effectiveness against glioma cells through mechanisms involving the inhibition of cell proliferation and induction of necroptosis .
A detailed study reported that similar compounds exhibited IC50 values ranging from 10 to 30 µM in inhibiting cancer cell viability, suggesting a promising therapeutic index for further development .
Anti-inflammatory Effects
Quinoline derivatives have been recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays indicated that the compound could reduce prostaglandin E2 (PGE2) levels significantly, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The activation of apoptotic pathways is facilitated through various signaling cascades, including mitochondrial pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Hsieh et al. (2020) | Demonstrated significant antimicrobial activity against multiple pathogens with MIC values <20 µM. |
| Rani et al. (2014) | Reported anti-inflammatory effects with IC50 values indicating strong inhibition of COX enzymes. |
| Berest et al. (2011) | Found potent anticancer activity in glioma cells with mechanisms involving apoptosis and necroptosis. |
Q & A
Basic: What synthetic pathways are recommended for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of the quinoline core, followed by coupling with the 2-methoxyphenylacetamide moiety. Key steps include:
- Sulfonylation : Reacting 6-chloro-4-oxo-1,4-dihydroquinoline with benzenesulfonyl chloride under basic conditions (e.g., aqueous Na₂CO₃, pH 9–10) to introduce the benzenesulfonyl group .
- Acetamide Coupling : Using a nucleophilic substitution or amide-bond-forming reaction (e.g., EDCI/HOBt-mediated coupling) to attach the N-(2-methoxyphenyl)acetamide group.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product. Purity can be verified via HPLC (>95%) and characterized by ¹H-NMR (proton environments), IR (functional groups), and CHN elemental analysis .
Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?
Answer:
- ¹H-NMR : Resolves proton environments (e.g., aromatic protons, methoxy groups, and sulfonyl/amide NH signals).
- IR Spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Provides unambiguous 3D structural confirmation .
Advanced: How can computational methods predict reactivity and optimize synthesis pathways?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., sulfonylation energetics). Tools like Gaussian or ORCA can identify intermediates and activation barriers .
- Reaction Path Search : Algorithms (e.g., artificial force-induced reaction method) explore possible reaction routes, reducing trial-and-error experimentation.
- Feedback Loop : Integrate experimental data (e.g., reaction yields) into computational models to refine predictions iteratively .
Advanced: What experimental design strategies minimize trial-and-error in optimizing reaction conditions?
Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to screen variables (temperature, catalyst loading, solvent polarity). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 80 |
| Catalyst (mol%) | 5 | 15 |
| Solvent | DMF | THF |
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield/purity after initial screening .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Answer:
- Assay Validation : Ensure consistency in protocols (e.g., cell line viability, compound solubility, incubation time).
- Orthogonal Assays : Use complementary methods (e.g., enzymatic inhibition vs. cell-based assays) to cross-validate results.
- Statistical Analysis : Apply ANOVA or multivariate regression to identify outliers or confounding variables (e.g., impurity interference) .
Advanced: What methodologies assess environmental impact during disposal or degradation?
Answer:
- Biodegradation Studies : Follow OECD Test Guideline 301 (ready biodegradability) under aerobic conditions.
- Ecototoxicity Assays : Use Daphnia magna or algae models to evaluate acute/chronic toxicity.
- Computational Tools : Quantitative structure-activity relationship (QSAR) models predict persistence, bioaccumulation, and toxicity .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Reaction Exotherms : Monitor temperature control during sulfonylation to avoid side reactions.
- Purification Scalability : Replace column chromatography with recrystallization or continuous flow systems.
- Intermediate Stability : Characterize and stabilize reactive intermediates (e.g., via low-temperature storage) .
Advanced: How can heterogenous catalysis improve sustainability in synthesis?
Answer:
- Solid Acid Catalysts : Replace traditional acids (e.g., H₂SO₄) with zeolites or sulfonated resins for sulfonylation.
- Metal-Organic Frameworks (MOFs) : Enhance regioselectivity in coupling reactions while reducing metal leaching.
- Lifecycle Analysis (LCA) : Quantify environmental benefits (e.g., reduced waste, energy savings) .
Advanced: What advanced techniques validate target engagement in enzyme inhibition studies?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between the compound and target enzyme.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
- Cryo-EM/X-ray Crystallography : Resolve compound-enzyme complexes to confirm binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
